cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione
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Overview
Description
cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione: is an organic compound with the molecular formula C10H10O2 It is a derivative of naphthalene and is characterized by its unique structure, which includes a tetrahydro ring system and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione typically involves the reduction of naphthoquinone derivatives. One common method is the catalytic hydrogenation of 1,4-naphthoquinone in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve the desired reduction .
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Further reduction of the compound can lead to the formation of fully saturated naphthalene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized naphthalene derivatives.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine: Research has explored the potential biological activities of this compound derivatives. These compounds may exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them of interest in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The compound’s ketone groups can form covalent bonds with nucleophilic sites on these macromolecules, leading to alterations in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
1,4-Naphthoquinone: A structurally related compound with similar reactivity but lacking the tetrahydro ring system.
2,6-Dimethylnaphthalene: Another naphthalene derivative with different substitution patterns and chemical properties.
Uniqueness: cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione is unique due to its tetrahydro ring system and the presence of two ketone groups. This structure imparts distinct chemical reactivity and potential biological activity compared to other naphthalene derivatives .
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(4aS,8aS)-1,4a,5,8a-tetrahydronaphthalene-2,6-dione |
InChI |
InChI=1S/C10H10O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-4,7-8H,5-6H2/t7-,8-/m1/s1 |
InChI Key |
IFXCIIVCZUQGEV-HTQZYQBOSA-N |
Isomeric SMILES |
C1[C@H]2C=CC(=O)C[C@H]2C=CC1=O |
Canonical SMILES |
C1C2C=CC(=O)CC2C=CC1=O |
Origin of Product |
United States |
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